Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate
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Overview
Description
Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate is an organic compound with the molecular formula C12H14N2O2 It is a derivative of pyridine and is characterized by the presence of a cyano group, a methyl group, and an ester functional group
Mechanism of Action
Target of Action
The compound contains a pyridin-2-yl group, which is a common motif in many bioactive molecules and can interact with various biological targets. For instance, indole derivatives, which also contain a pyridin-2-yl group, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many compounds with a pyridin-2-yl group are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate typically involves the reaction of ethyl cyanoacetate with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Ethyl cyanoacetate+2-bromopyridineK2CO3,DMF,heatEthyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate
- Ethyl 3-(pyridin-2-ylamino)propanoate
- Ethyl 3-(2-pyridylamino)propanoate
Uniqueness
Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate is unique due to the specific positioning of the cyano and ester groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Properties
IUPAC Name |
ethyl 2-cyano-2-methyl-3-pyridin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-11(15)12(2,9-13)8-10-6-4-5-7-14-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQZYJTWNUSGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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